Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted at the 4-position with an ethyl carboxylate group. The piperazine nitrogen is further functionalized with a methyl group bridging two heterocyclic moieties: a furan-2-yl ring and a 6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazole system. The thiazolo-triazole scaffold is notable for its fused bicyclic structure, combining thiazole and triazole rings, which are often associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects . The hydroxy group at position 6 and methyl group at position 2 on the thiazolo-triazole may influence solubility, hydrogen bonding, and steric interactions in biological targets.
Properties
IUPAC Name |
ethyl 4-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-3-25-17(24)21-8-6-20(7-9-21)13(12-5-4-10-26-12)14-15(23)22-16(27-14)18-11(2)19-22/h4-5,10,13,23H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXBOGOKZOMNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation of Triazole and Thiazole Precursors
The thiazolo[3,2-b]triazole ring system is constructed via a catalyst-free, one-pot reaction between 3-mercapto-1,2,4-triazole derivatives and α-bromodiketones under visible-light irradiation. For example:
- Reactants : 3-Mercapto-5-methyl-1,2,4-triazole and ethyl 3-bromo-2-oxobutanoate.
- Conditions : Water as solvent, compact fluorescent light (CFL) irradiation, 30–45 minutes.
- Outcome : Regioselective formation of 6-hydroxy-2-methylthiazolo[3,2-b]triazole (85–92% yield).
Mechanistic Insight : Visible light promotes homolytic cleavage of S–H and C–Br bonds, generating thiyl and carbon-centered radicals. Radical recombination followed by dehydration yields the fused thiazolo-triazole.
Alternative Microwave-Assisted Synthesis
Microwave irradiation (100°C, 20 minutes) in ethanol with catalytic piperidine accelerates cyclization, achieving 78–88% yields.
Preparation of the Piperazine-Furan Subunit
Piperazine Carboxylation
Ethyl piperazine-1-carboxylate is synthesized via Schotten-Baumann reaction:
Furan-2-ylmethyl Functionalization
The furan-2-ylmethyl group is introduced through nucleophilic substitution:
- Reactants : Ethyl piperazine-1-carboxylate and furfuryl bromide.
- Conditions : DMF, K₂CO₃, 60°C, 12 hours.
- Yield : 82%.
Coupling of Thiazolo-Triazole and Piperazine-Furan Moieties
Mannich-Type Alkylation
The bridging methylene group is installed via a three-component Mannich reaction:
Optimization of Coupling Efficiency
- Solvent Effects : Ethanol outperforms DMF due to better solubility of intermediates.
- Catalysis : Addition of 10 mol% ZnCl₂ increases yield to 83% by activating the triazole’s hydroxyl group.
Final Functionalization and Deprotection
Esterification of the Piperazine Nitrogen
The ethyl carboxylate group is introduced via carbodiimide-mediated coupling:
Hydroxyl Group Deprotection
If protected during synthesis (e.g., as a tert-butyldimethylsilyl ether), the 6-hydroxy group is deprotected using tetrabutylammonium fluoride (TBAF) in THF (90% yield).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the regiochemistry of the thiazolo-triazole core and the sp³-hybridized bridging carbon.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance the thiazolo-triazole cyclization step, reducing reaction time from hours to minutes (92% yield at 10 g scale).
Green Chemistry Metrics
- Atom Economy : 78% for the Mannich coupling step.
- E-Factor : 12.5 (improved to 8.2 with solvent recycling).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups in the thiazole ring can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyl group in the triazole ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacologically active agent. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development.
Biological Studies: It can be used in studies investigating the biological activity of heterocyclic compounds, including antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is not fully understood but is believed to involve interactions with various molecular targets. The compound’s multiple functional groups allow it to bind to different enzymes or receptors, potentially inhibiting or modulating their activity. For example, the triazole ring may interact with metal ions in enzyme active sites, while the piperazine moiety could enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine/Piperidine Derivatives
The compound’s piperazine core distinguishes it from analogs like Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate () and Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate (). These analogs replace the piperazine with a piperidine ring and vary the aryl substituents (p-tolyl vs. 4-nitrophenyl). Key differences include:
- Piperazine vs.
- Aryl Substituents : The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which may reduce bioavailability but improve target binding in hydrophobic pockets.
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Solubility and Bioactivity
- Spacer Groups : Piperazine derivatives with ethylene or methylene spacers (e.g., compounds in ) exhibit higher aqueous solubility (80 μM) and pKa values (~6–7) due to reduced steric hindrance and optimized protonation states. In contrast, the target compound’s direct methyl linkage may lower solubility, analogous to compounds with piperazine directly attached to a core structure (solubility <20 μM) .
- Antiviral Activity: Ethyl piperazine analogs with hydrogen-bond-donating substituents (e.g., N-H in ) show enhanced antiviral activity. Replacement with non-polar groups (e.g., -CH2 or -O-) abolishes activity, suggesting the target compound’s hydroxy group may be critical for binding .
Role of Heterocyclic Moieties
Pharmacological Potential
- Serotonin Receptor Affinity: Piperazine derivatives with three-carbon alkyl linkers () exhibit subnanomolar affinity for 5-HT1A receptors. The target compound’s shorter methyl spacer may reduce receptor interactions but could be offset by the thiazolo-triazole’s hydrogen-bonding capacity .
- Antimicrobial Activity : Triazole-thiazole hybrids () show broad-spectrum antimicrobial effects. The hydroxy and methyl groups on the target compound’s thiazolo-triazole may enhance membrane penetration or enzyme inhibition .
Biological Activity
Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups, including a furan ring, a thiazole moiety, and a piperazine structure, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 382.46 g/mol. The structural complexity allows for interactions with various biological targets, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 869343-86-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of thiazolo[3,2-b][1,2,4]triazoles have demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
- Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and growth .
Antimicrobial Activity
Compounds containing thiazole and triazole rings are also recognized for their antimicrobial properties. This compound may exhibit similar effects:
- Bactericidal Effects : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains by disrupting their cellular processes .
Other Biological Activities
Beyond anticancer and antimicrobial effects, research indicates potential applications in:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation through modulation of immune responses.
- Neuroprotective Effects : Investigations into neuroprotective properties suggest that similar compounds may protect neuronal cells from oxidative stress .
Case Study: Anticancer Screening
In a study evaluating the anticancer activity of various thiazolo[3,2-b][1,2,4]triazole derivatives, this compound was assessed alongside other compounds. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to known chemotherapeutics .
Comparative Analysis
A comparative analysis with similar compounds indicates that those featuring furan and thiazole moieties generally exhibit enhanced biological activity due to their ability to interact with multiple biological targets.
| Compound Name | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole + Furan | 15 | Anticancer |
| Compound B | Triazole Derivative | 25 | Antimicrobial |
| Ethyl Compound | Furan + Thiazole | 20 | Anticancer |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Synthesis Methodology :
- The compound is synthesized via multi-step reactions, typically involving:
Formation of the thiazolo-triazole core.
Alkylation or coupling reactions to introduce substituents (e.g., furan-2-yl, piperazine).
Final esterification or carboxylation steps .
- Optimization Strategies :
- Solvent selection (e.g., ethanol for solubility, DMF for polar intermediates).
- Temperature control (40–80°C for cyclization steps).
- Catalysts (e.g., triethylamine for base-mediated coupling) .
Q. How is the molecular structure of this compound validated experimentally?
- Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry.
- X-ray Crystallography : Resolves bond lengths/angles (e.g., thiazolo-triazole N–S bond ≈ 1.65 Å) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 476.56) .
Q. What preliminary assays are used to assess its biological activity?
- Screening Methods :
- In vitro enzyme inhibition : Testing against targets like NLRP3 inflammasome (IC₅₀ values reported for analogs) .
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ range: 10–50 μM for related triazole derivatives) .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Analytical Approaches :
- Dose-response profiling : Establish biphasic effects (e.g., anti-inflammatory at low doses, cytotoxic at high doses).
- Pathway-specific assays : Use siRNA knockdown to isolate NLRP3 vs. MAPK pathway contributions .
- Metabolomics : Track metabolite stability (e.g., hydroxyl group oxidation altering activity) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Modeling Techniques :
- Molecular Docking : Prioritize targets (e.g., 14α-demethylase for antifungal activity; Glide/SP score ≤ −8 kcal/mol) .
- MD Simulations : Assess piperazine ring flexibility and binding pocket stability (RMSD ≤ 2 Å over 100 ns) .
- QSAR Models : Use Hammett constants to correlate substituent electronics (e.g., electron-withdrawing groups enhance activity) .
Q. How can synthetic impurities or by-products be identified and mitigated?
- Quality Control Strategies :
- HPLC-PDA : Detect impurities >0.1% (C18 column, acetonitrile/water gradient).
- TLC Monitoring : Optimize reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Recrystallization : Use ethanol/water mixtures to remove polar by-products .
Methodological Notes
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., Western blot for protein targets alongside enzyme assays) .
- Advanced Synthesis : For scale-up, prioritize flow chemistry to control exothermic reactions (e.g., thiazole cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
